N-[2-(1H-pyrrol-1-yl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
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Overview
Description
2-acetylpyrrole , belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. In this compound, the imidazole ring is fused with a chromone (benzopyranone) moiety, resulting in a unique structure.
Preparation Methods
Synthetic Routes:: The synthetic route for 2-acetylpyrrole involves the condensation of an acetyl group with pyrrole. The reaction typically occurs under acidic conditions, leading to the formation of the desired compound.
Industrial Production:: While 2-acetylpyrrole is not commonly produced on an industrial scale, it can be synthesized in the laboratory using straightforward methods.
Chemical Reactions Analysis
Reactivity:: 2-acetylpyrrole can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substitution reactions at the pyrrole nitrogen or the chromone oxygen are possible.
Acetic anhydride: is commonly used for acetylation.
Hydrogen peroxide (H₂O₂): or other oxidizing agents facilitate oxidation.
Hydrazine: can reduce the carbonyl group.
Strong acids: catalyze the condensation reaction.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-acetylpyrrole finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds.
Medicine: Its derivatives could have pharmaceutical potential.
Industry: Used in the synthesis of novel materials.
Mechanism of Action
The exact mechanism of action for 2-acetylpyrrole depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
Comparison with Similar Compounds
While 2-acetylpyrrole is unique due to its fused chromone-imidazole structure, similar compounds include:
- Other imidazole-containing compounds with diverse functional groups.
2-ethylpyrrole: (1H-pyrrole, 2-ethyl-): A related pyrrole derivative with a different substituent.
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C23H26N2O5/c1-15-12-20(27)29-22-16-6-7-23(2,3)30-17(16)13-18(21(15)22)28-14-19(26)24-8-11-25-9-4-5-10-25/h4-5,9-10,12-13H,6-8,11,14H2,1-3H3,(H,24,26) |
InChI Key |
CRQOHPXCVZAUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCN4C=CC=C4)(C)C |
Origin of Product |
United States |
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